

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone molecular structure

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Compound of Interest

Compound Name: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

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An In-depth Technical Guide to the Molecular Structure of **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone**

A Researcher's Guide to the Synthesis and Characterization of **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone**: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic profile of **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone** (CAS No. 154258-12-5). As a substituted acetophenone, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental principles of organic chemistry to provide a robust predictive framework for researchers. It is intended to serve as a foundational resource for those looking to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Potential of Substituted Acetophenones

Substituted acetophenones are a class of aromatic ketones that serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The presence of the reactive acetyl group, coupled with the diverse functionalities that can be incorporated onto the aromatic ring, makes them ideal synthons for drug discovery and development.[3] The specific compound of interest, **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone**, presents a unique combination of functional groups—a chloro, a methyl, a nitro, and an acetyl group—which are expected to impart distinct reactivity and potential for further chemical modification. This guide aims to provide a detailed theoretical and methodological framework for the synthesis and structural elucidation of this compound, thereby enabling its exploration in various research applications.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone** is characterized by a benzene ring substituted with four different functional groups. The systematic IUPAC name for this compound is 1-(5-chloro-2-methyl-3-nitrophenyl)ethan-1-one.[4]

| Property | Value | Source |
|-------------------|---|------------|
| CAS Number | 154258-12-5 | [4] |
| Molecular Formula | C ₉ H ₈ ClNO ₃ | [4] |
| Molecular Weight | 213.62 g/mol | Calculated |
| Appearance | Solid (Predicted) | [4] |
| InChI Key | YVPBLUCLWKVMLK-UHFFFAOYSA-N | [4] |

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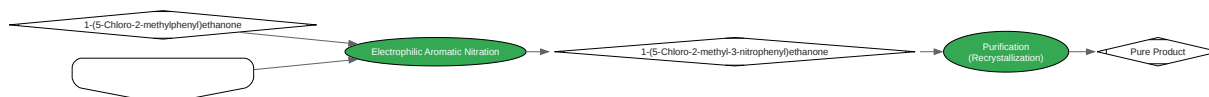
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Caption: Molecular structure of **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone**.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthetic route to **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone** is the electrophilic nitration of the readily available precursor, 1-(5-chloro-2-methylphenyl)ethanone. The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the nitration reaction. The acetyl group is a meta-director, while the methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director. [5][6] In this case, the position between the acetyl and methyl groups is sterically hindered. The position para to the methyl group is occupied by the chloro group. The positions ortho to the chloro group are either sterically hindered or deactivated by the acetyl group. Therefore, the most likely position for nitration is ortho to the methyl group and meta to the acetyl group, which is the 3-position.



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Caption: Proposed synthetic workflow for **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone**.

Detailed Proposed Experimental Protocol (Requires Validation)

Materials:

- 1-(5-Chloro-2-methylphenyl)ethanone
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Ethanol (for recrystallization)
- Deionized Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
- Slowly add 5.0 g of 1-(5-chloro-2-methylphenyl)ethanone to the cooled sulfuric acid while maintaining the temperature below 5 °C.
- Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of the acetophenone in sulfuric acid, ensuring the temperature does not exceed 10 °C. The addition should be slow and controlled to prevent a rapid exotherm.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
- Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

- Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.
- Purify the crude product by recrystallization from ethanol to yield **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone**.

Predicted Spectroscopic Profile for Structural Elucidation

The following spectroscopic data are predicted based on the molecular structure and analysis of similar compounds. Experimental verification is required for confirmation.

Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|----------------------------------|--|--------------|-------------------------------------|-------------|
| H-4 | ~7.8 - 8.0 | d | ~2.0 | 1H |
| H-6 | ~7.6 - 7.8 | d | ~2.0 | 1H |
| -C(O)CH ₃ (Acetyl) | ~2.6 - 2.7 | s | - | 3H |
| -CH ₃ (Aryl) | ~2.4 - 2.5 | s | - | 3H |

Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|-------------------------------|--|
| C=O (Acetyl) | ~195 - 197 |
| C-1 | ~138 - 140 |
| C-2 | ~135 - 137 |
| C-3 | ~148 - 150 |
| C-4 | ~125 - 127 |
| C-5 | ~133 - 135 |
| C-6 | ~130 - 132 |
| -C(O)CH ₃ (Acetyl) | ~29 - 31 |
| -CH ₃ (Aryl) | ~18 - 20 |

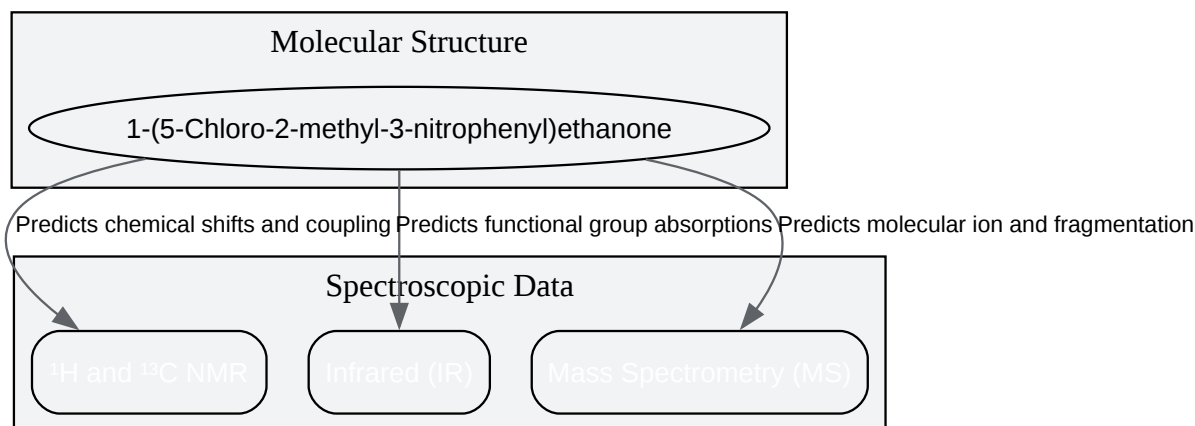
Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Intensity |
|------------------------------------|--|-----------|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=O Stretch (Aryl Ketone) | 1700 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Asymmetric NO ₂ Stretch | 1550 - 1520 | Strong |
| Symmetric NO ₂ Stretch | 1360 - 1330 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |

Predicted Mass Spectrometry (MS) Data

- Molecular Ion (M⁺): m/z = 213 and 215 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).
- Major Fragmentation Pathways:

- Loss of the acetyl group ($[M-43]^+$) leading to a fragment at $m/z = 170/172$.
- Loss of the methyl group ($[M-15]^+$) leading to a fragment at $m/z = 198/200$.
- Loss of the nitro group ($[M-46]^+$) leading to a fragment at $m/z = 167/169$.



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Caption: Relationship between molecular structure and predicted spectroscopic data.

Reactivity and Potential Applications

The chemical reactivity of **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone** is dictated by its functional groups:

- **Nitro Group:** The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[3][7] It can be readily reduced to an amino group, providing a handle for further functionalization, for example, through diazotization or amide bond formation.[8]
- **Acetyl Group:** The carbonyl group of the acetyl moiety can undergo a variety of reactions, including reduction to a secondary alcohol, oxidation to a carboxylic acid (under harsh conditions), and condensation with amines to form imines.[9][10]

- Chloro Group: The chlorine atom is a deactivating but ortho, para-directing substituent. It can potentially undergo nucleophilic aromatic substitution under specific conditions.[9]
- Methyl Group: The methyl group is a weakly activating, ortho, para-directing group.

Given its array of functional groups, **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone** is a promising scaffold for the synthesis of novel compounds in drug discovery. The presence of the nitro and chloro groups offers opportunities for diversification, while the acetophenone core is a common feature in many pharmacologically active molecules.[11]

Conclusion and Future Work

This technical guide has provided a comprehensive theoretical and methodological framework for the study of **1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone**. While a definitive experimental analysis is pending in the publicly available literature, the proposed synthetic route and predicted spectroscopic profile offer a solid foundation for researchers. The next crucial steps will be the experimental validation of the proposed synthesis and the acquisition and analysis of the actual spectroscopic data. Such studies will be invaluable in confirming the structural features and unlocking the full potential of this molecule as a building block in the development of new therapeutics and functional materials.

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